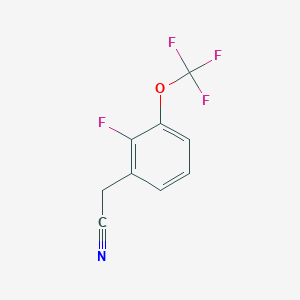

2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIPBYGYZWBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Halogenated Aromatic Precursors

Starting Materials: Aromatic compounds substituted with fluorine and trifluoromethoxy groups are commercially available or prepared via electrophilic aromatic substitution or nucleophilic aromatic substitution on suitably functionalized phenyl rings.

Halogenation: Introduction of a benzylic halide (chloride or bromide) at the position adjacent to the aromatic ring is achieved through controlled chloromethylation or bromomethylation reactions. For example, chloromethylation of 2-fluoro-3-(trifluoromethoxy)benzene under acidic conditions with paraformaldehyde and hydrochloric acid or thionyl chloride can yield the corresponding benzyl chloride intermediate.

Cyanation Reaction

Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with alkali metal cyanides (e.g., sodium cyanide or potassium cyanide) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

Reaction Conditions: Typical conditions involve refluxing the benzyl halide with the cyanide salt in DMF at temperatures ranging from 70°C to 120°C for several hours to ensure complete conversion.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (e.g., quaternary ammonium salts like Aliquat 336) can enhance the reaction rate and selectivity by facilitating the transfer of cyanide ions into the organic phase, especially in biphasic systems.

Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity, typically >97%, confirmed by spectroscopic methods.

Detailed Research Findings and Reaction Optimization

Influence of Substituents on Reactivity

The trifluoromethoxy group is a strong electron-withdrawing substituent that can deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates in nucleophilic aromatic substitution (NAS). The ortho-fluorine atom exerts steric hindrance, influencing regioselectivity and reaction kinetics.

Fluorination Approaches (Relevant to Analogous Compounds)

- According to patent WO1992007820A1, fluorination of trichloromethyl intermediates using hydrogen fluoride in the presence of catalysts such as antimony or phosphorus fluorides can selectively convert trichloromethyl groups to trifluoromethyl or trifluoromethoxy groups, which may be adapted for preparing trifluoromethoxy-substituted intermediates prior to cyanation.

Reaction Table: Typical Cyanation Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |

| Cyanide Source | Sodium cyanide (NaCN), Potassium cyanide (KCN) | High purity, anhydrous preferred |

| Temperature | 70–120 °C | Reflux conditions to drive substitution |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Phase-Transfer Catalyst | Aliquat 336, Tetrabutylammonium bromide | Enhances cyanide ion transfer |

| Workup | Aqueous quench, extraction | Neutralization and isolation of product |

| Purification | Recrystallization, chromatography | Achieves >97% purity |

Analytical Validation

NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the substitution pattern and integrity of the trifluoromethoxy and fluorine substituents.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms molecular weight and fragmentation consistent with the target molecule.

Infrared Spectroscopy: The nitrile stretch (~2240 cm⁻¹) confirms the presence of the acetonitrile group.

Industrial Scale Considerations

Industrial synthesis mirrors laboratory methods but emphasizes process optimization for yield, purity, and safety.

Use of continuous flow reactors for cyanation steps can enhance safety by minimizing cyanide handling risks and improving heat transfer.

Fractional distillation or crystallization is employed for product isolation.

Strict control of reaction parameters and impurity profiles is essential due to the compound’s application in pharmaceutical intermediates.

Chemical Reactions Analysis

2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon.

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical assays and proteomics research to study protein interactions and functions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The acetonitrile moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

Substituent Effects :

- The 2-Fluoro-3-(trifluoromethoxy) derivative combines two strong electron-withdrawing groups (F and OCF₃), which synergistically reduce electron density on the aromatic ring. This contrasts with 3-(Trifluoromethyl)phenylacetonitrile (3-CF₃), where the CF₃ group provides steric bulk and moderate electron withdrawal .

- The 4-Fluoro-3-(trifluoromethoxy) isomer (CAS 1020718-23-3) shares the same molecular formula as the target compound but differs in fluorine positioning, which may alter dipole moments and reactivity .

Physicochemical Properties: The 4-Fluoro-3-(trifluoromethoxy) analog has a documented boiling point of 91°C at 1 mmHg, suggesting higher volatility compared to non-fluorinated nitriles . 3-(Trifluoromethyl)phenylacetonitrile (CAS 3038-47-9) has a lower molecular weight (185.15 g/mol) due to the absence of an oxygen atom in the substituent .

Applications and Research Findings :

- Fluorinated nitriles like 2-(Trifluoromethoxy)phenylacetonitrile (studied in ) exhibit tunable optoelectronic properties, making them suitable as dye sensitizers in DSSCs. Substituent position (e.g., 2-F vs. 4-F) critically impacts charge-transfer efficiency .

- 3-(Trifluoromethyl)phenylacetonitrile is a precursor in pharmaceutical intermediates, leveraging CF₃’s metabolic stability .

Safety and Handling :

- The 4-Fluoro-3-(trifluoromethoxy) compound is classified with hazards H302 (harmful if swallowed), H312 (harmful skin contact), and H332 (harmful if inhaled), necessitating precautions like PPE and ventilation . Data for the target compound is unavailable but likely similar due to structural parallels.

Key Research Insights and Trends

- Electronic Modulation : Fluorine and trifluoromethoxy groups enhance bioavailability in pharmaceuticals by reducing basicity and improving membrane permeability .

- Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., F and OCF₃) requires selective fluorination or trifluoromethoxylation techniques, which are less established than trifluoromethylation .

- Emerging Applications : Nitriles with trifluoromethoxy groups are under investigation as agrochemical intermediates due to their resistance to enzymatic degradation .

Biological Activity

2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is an organic compound notable for its unique structural features, including a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position of the phenyl ring. These modifications enhance the compound's lipophilicity and reactivity, making it a subject of interest in biochemical research and potential therapeutic applications.

- Molecular Formula : C10H6F4N

- Molecular Weight : 219.13 g/mol

- Structure : The presence of fluorinated groups significantly influences its chemical behavior, enhancing binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential interactions with enzymes and proteins. These interactions are crucial for understanding its therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Key Findings:

- Enzyme Interaction : The compound exhibits significant binding affinity towards various enzymes, which can be leveraged for drug development.

- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .

- Lipophilicity : The fluorinated groups enhance lipophilicity, improving the compound's bioavailability and interaction with cellular membranes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | C10H6F4N | Different positioning of trifluoromethoxy group affects reactivity |

| 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | C10H6F4N | Trifluoromethyl group alters electronic properties compared to trifluoromethoxy |

| 2-Fluoro-3-(methoxy)phenylacetonitrile | C10H11F | Methoxy group changes electronic characteristics affecting biological activity |

Anti-Cancer Activity

A study focusing on the anticancer properties of fluorinated compounds highlighted the efficacy of this compound against specific cancer cell lines. The results indicated that the compound inhibits cell proliferation through apoptosis induction mechanisms.

Anti-Inflammatory Effects

Another investigation explored the anti-inflammatory effects of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokines when tested on activated macrophages, suggesting its potential as an anti-inflammatory agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that its interactions with specific protein targets may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Binding : Enhanced binding to receptors due to lipophilicity may facilitate its action in cellular signaling pathways.

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile, and how is purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, intermediates like [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid ( ) may be used in Suzuki-Miyaura couplings. Post-synthesis, purity is validated using GC-MS (>95.0% purity, as noted in ) and HPLC (≥98% purity, ). Structural confirmation employs H/F NMR to resolve fluorine environments and IR spectroscopy for nitrile group identification (C≡N stretch ~2240 cm).

Q. How should researchers handle hazards associated with this compound during experiments?

Methodological Answer: The compound is classified as harmful (H302, H312, H332; ). Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification.

- First Aid: For accidental exposure, rinse eyes with water for 15 minutes (OSHA guidelines; ) and seek medical attention. Avoid inducing vomiting if ingested.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF3_33, -OCF3_33) influence the reactivity of phenylacetonitrile derivatives?

Methodological Answer: The -CF and -OCF groups enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) reveal their electron-withdrawing effect lowers the LUMO energy by ~1.2 eV compared to non-fluorinated analogs (). This property is exploited in synthesizing agrochemical intermediates or fluorinated polymers.

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., discontinued batches in vs. successful syntheses in ) arise from:

- Reagent Quality: Trace moisture degrades intermediates like boronic acids (). Use molecular sieves or anhydrous solvents.

- Reaction Conditions: Optimize temperature (e.g., 80–100°C for cross-couplings) and catalyst loading (1–5 mol% Pd).

- Validation: Reproduce protocols with in-line FTIR to monitor nitrile stability ().

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Methodological Answer: Under acidic conditions (pH < 3), the nitrile group hydrolyzes to carboxylic acid (e.g., forming 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid; ). In basic media (pH > 10), elimination reactions may occur, generating benzyne intermediates. Stability studies (HPLC-UV at 254 nm) show a half-life of 12 hours at pH 7 but <1 hour at pH 2 .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. The trifluoromethoxy group’s hydrophobicity (LogP ~2.5; ) enhances binding to hydrophobic pockets. QSAR studies correlate substituent electronegativity with inhibitory potency (R = 0.89 for fluorinated analogs; ).

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.